molecular formula C14H12N2O4S B5778320 N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide

N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide

Cat. No. B5778320
M. Wt: 304.32 g/mol
InChI Key: DJUQJPYCGRDRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide, also known as NBQX, is a chemical compound that has been widely used in scientific research for its ability to block the activity of ionotropic glutamate receptors.

Mechanism of Action

N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide works by blocking the activity of ionotropic glutamate receptors, specifically AMPA receptors. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in a decrease in the excitatory activity of the neuron, which can have various effects depending on the specific neuronal circuit involved.
Biochemical and Physiological Effects:
N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to block the induction of long-term potentiation (LTP), which is a process involved in synaptic plasticity and memory formation. It has also been shown to reduce the release of dopamine in the striatum, which is involved in motor control and reward processing. N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide has also been shown to reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide in lab experiments is its specificity for AMPA receptors. This allows researchers to investigate the specific role of these receptors in various physiological and pathological processes. However, one limitation of using N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide is its potential off-target effects. It has been shown to also block the activity of kainate receptors, which are another type of glutamate receptor. This can complicate the interpretation of results and requires careful experimental design.

Future Directions

There are several future directions for research involving N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide. One direction is to investigate its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential role in addiction and substance abuse. Additionally, further research is needed to investigate the potential off-target effects of N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide and to develop more specific AMPA receptor blockers.

Synthesis Methods

The synthesis of N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide can be achieved through a multi-step process. The first step involves the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to produce 2,3-dichlorobenzoic acid. The second step involves the reaction of 2,3-dichlorobenzoic acid with sodium azide to produce 2,3-diazidobenzoic acid. The third step involves the reaction of 2,3-diazidobenzoic acid with methoxyamine hydrochloride to produce N-1,2-benzisoxazol-3-yl-2,3-diaminobenzoic acid. The final step involves the reaction of N-1,2-benzisoxazol-3-yl-2,3-diaminobenzoic acid with methanesulfonyl chloride to produce N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide.

Scientific Research Applications

N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation. N-1,2-benzisoxazol-3-yl-3-methoxybenzenesulfonamide has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-19-10-5-4-6-11(9-10)21(17,18)16-14-12-7-2-3-8-13(12)20-15-14/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUQJPYCGRDRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide

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